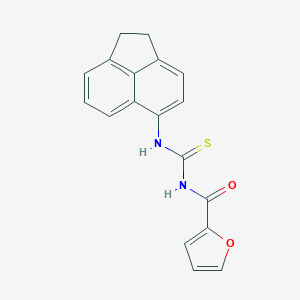![molecular formula C23H15N3O2S2 B316682 N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B316682.png)
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a thiazole ring, and a naphthyl group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step organic reactions. One common method includes the condensation of 4-(1-naphthyl)-1,3-thiazol-2-amine with benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated thiazole derivatives
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The thiazole and naphthyl groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Shares the naphthyl group and is used in similar analytical applications.
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide: Contains the thiazole and naphthyl groups, used in different chemical and biological studies.
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H15N3O2S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H15N3O2S2/c27-21(20-12-15-7-2-4-11-19(15)28-20)25-22(29)26-23-24-18(13-30-23)17-10-5-8-14-6-1-3-9-16(14)17/h1-13H,(H2,24,25,26,27,29) |
InChI Key |
LAPHITUBWHYKKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethylphenyl)carbamothioyl]hexanamide](/img/structure/B316599.png)
![N-(3-chloro-4-pyrrolidin-1-ylphenyl)-N'-[5-(2,3-dichlorophenyl)-2-furoyl]thiourea](/img/structure/B316600.png)
![2-(4-bromophenoxy)-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}acetamide](/img/structure/B316601.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B316602.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]propanamide](/img/structure/B316606.png)
![N-(5-sec-butyl-2-hydroxyphenyl)-N'-[(4-ethylphenoxy)acetyl]thiourea](/img/structure/B316610.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B316612.png)
![3-bromo-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B316613.png)
![N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B316615.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}pentanamide](/img/structure/B316617.png)
![3,4-dichloro-N-[[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B316618.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B316621.png)
![3,4-dichloro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B316623.png)

